molecular formula C15H24N4O2 B11791241 Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Cat. No.: B11791241
M. Wt: 292.38 g/mol
InChI Key: KDEXCKRHSPJIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an amino group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The amino group and other functional groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one
  • 3-Amino-5-tert-butylpyrazole

Uniqueness

Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is unique due to its specific structural features, such as the combination of a tert-butyl group, an amino group, and a cyclopentyl ring

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl 3-amino-6-cyclopentyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-10-11(17-18-13(10)16)12(19)9-6-4-5-7-9/h9,12H,4-8H2,1-3H3,(H3,16,17,18)

InChI Key

KDEXCKRHSPJIEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1C3CCCC3)NN=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.